molecular formula C11H8FNO2 B2379117 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid CAS No. 1509476-24-7

5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B2379117
CAS RN: 1509476-24-7
M. Wt: 205.188
InChI Key: BYEKEGQCZGIBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid, also known as FPCA, is a chemical compound that has been widely used in scientific research. This compound is a pyrrole derivative that has a fluorophenyl group attached to it. FPCA has been studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Mechanism of Action

5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid exerts its effects by interacting with specific biological targets. It has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation. 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid has also been shown to inhibit the reuptake of serotonin and dopamine, which are neurotransmitters involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase GABA-A receptor activity, which leads to increased relaxation and decreased anxiety. 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid has also been shown to increase serotonin and dopamine levels in the brain, which can lead to improved mood and motivation.

Advantages and Limitations for Lab Experiments

5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid is also highly selective for its biological targets, which makes it useful for studying specific pathways and mechanisms. However, 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid also has some limitations. It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.

Future Directions

There are several future directions for research on 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid. One area of interest is the development of more efficient synthesis methods. Another area of interest is the development of 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid analogs with improved pharmacological properties. Additionally, more research is needed to fully understand the mechanisms of action of 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid and its potential as a therapeutic agent.
Conclusion
In conclusion, 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid is a chemical compound that has been widely studied for its potential as a therapeutic agent. It has been shown to interact with specific biological targets and has a variety of biochemical and physiological effects. 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid, including the development of more efficient synthesis methods and the development of 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid analogs with improved pharmacological properties.

Synthesis Methods

5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. The Buchwald-Hartwig coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. Both methods have been used successfully to synthesize 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid.

Scientific Research Applications

5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid has been studied extensively for its potential as a therapeutic agent. It has been shown to have activity against a variety of biological targets, including the GABA-A receptor, the serotonin transporter, and the dopamine transporter. 5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid has also been studied for its potential as a treatment for anxiety, depression, and addiction.

properties

IUPAC Name

5-(3-fluorophenyl)-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-8-3-1-2-7(6-8)9-4-5-10(13-9)11(14)15/h1-6,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEKEGQCZGIBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenyl)-1H-pyrrole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.